3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-8-4(9)2-6-7(12-8)5(10)3-11-6/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRJZBZYVVSVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C(=CN2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646698 | |
| Record name | 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-07-0 | |
| Record name | 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Typical Synthetic Route Overview
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core construction | 2-aminopyridine + 1,3-dicarbonyl compound | Formation of pyrrolo[3,2-b]pyridine core |
| Methoxylation | Methyl iodide, K₂CO₃, DMF, 0–25°C | Introduction of methoxy at 5-position |
| Bromination | NBS or Br₂, CH₂Cl₂ or AcOH, 0–25°C | Selective bromination at 3,6-positions |
Research Findings and Optimization
- The sequence of methoxylation before bromination is generally favored to maximize regioselectivity and yield.
- Typical yields for the final product range from 45% to 75%, depending on the purity of intermediates and reaction conditions.
- The crude product is usually purified by column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity.
Table 2: Example Yields from Literature
| Step | Yield (%) | Notes |
|---|---|---|
| Core construction | 60–80 | Dependent on starting materials |
| Methoxylation | 80–95 | High yield with excess methyl iodide |
| Bromination | 45–75 | Regioselectivity critical |
Alternative Approaches
Some literature reports alternative methods, such as:
- Direct functionalization of a pre-formed pyrrolo[3,2-b]pyridine core using directed ortho-metalation followed by methylation and bromination.
- Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald–Hartwig amination) for the introduction of substituents when suitable precursors are available.
These approaches may offer advantages in terms of functional group compatibility or scalability, but often require specialized reagents or catalysts.
Summary Table: Key Reaction Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Solvent (Methoxylation) | DMF, DMSO |
| Base (Methoxylation) | Potassium carbonate |
| Methoxylation Temp | 0–25°C |
| Bromination Agent | NBS or Br₂ |
| Bromination Temp | 0–25°C |
| Purification | Column chromatography, recrystallization |
Chemical Reactions Analysis
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form more complex structures.
Scientific Research Applications
3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . By inhibiting FGFR, the compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Halogen vs. Alkoxy Groups : Bromine substituents (as in the target compound) increase molecular weight and reactivity compared to methoxy or propoxy groups, which improve solubility .
- Positional Isomerism : The 3,6-dibromo substitution pattern differs from 3,7-dibromo analogs (e.g., 3,7-dibromo-5-chloro), altering electronic distribution and steric hindrance .
- Functional Group Impact : The ketone in 5-methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one reduces electrophilicity but enhances hydrogen-bonding interactions, critical for protein binding .
Key Observations :
- Cross-Coupling Compatibility : Unlike 5-aryl-3-nitro-pyrrolo[2,3-b]pyridines (which use Suzuki reactions), the target compound’s bromine atoms are positioned to enable selective functionalization at C3 and C6 .
Biological Activity
3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇Br₂N₃O, with a molecular weight of approximately 273.06 g/mol. The compound features a unique pyrrolo[3,2-b]pyridine structure characterized by the presence of bromine atoms at the 3 and 6 positions and a methoxy group at the 5 position. This configuration enhances its reactivity and biological activity against specific targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : The starting material, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, is subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Purification : The resulting product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological evaluations.
Anticancer Properties
Research indicates that this compound exhibits significant biological activity as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Its ability to bind to FGFRs suggests a potential role in cancer therapeutics by inhibiting tumor growth and proliferation .
Case Study: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results demonstrated potent activity with IC₅₀ values ranging from 0.12 to 0.21 μM against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines . The mechanism involved disruption of tubulin polymerization and subsequent apoptosis induction in cancer cells.
| Cell Line | IC₅₀ Value (μM) |
|---|---|
| HeLa | 0.12 |
| SGC-7901 | 0.15 |
| MCF-7 | 0.21 |
The mechanism of action for this compound involves:
- Inhibition of FGFR Signaling : By binding to FGFRs, the compound disrupts signaling pathways critical for tumor growth.
- Tubulin Polymerization Disruption : It interferes with microtubule dynamics at low concentrations, leading to cell cycle arrest and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrrolo derivatives:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | Contains a methoxy group but different ring structure | 0.81 |
| 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | Bromination at different position | 0.72 |
| 5-Bromo-6-methoxypyridin-3-amine | Amino substitution instead of pyrrole | 0.72 |
| 4-Bromo-1H-pyrrolo[2,3-c]pyridine | Different position for bromine | 0.77 |
This table highlights that while there are structurally similar compounds, the specific combination of bromine substitutions and methoxy group positioning in this compound enhances its biological activity against targeted receptors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[3,2-b]pyridine core. Bromination at the 3- and 6-positions can be achieved using brominating agents like or , while methoxy introduction may require protection/deprotection strategies. Key steps include:
- Protection : Use NaH and TsCl to protect reactive sites during substitution reactions .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis (e.g., ) for aryl group introduction .
- Purification : Silica gel chromatography with optimized solvent ratios (e.g., 90:10 DCM:EtOAc) to isolate pure products .
Q. How is column chromatography optimized for purifying this compound derivatives?
- Methodological Answer :
- Mobile Phase : A gradient of dichloromethane (DCM) and ethyl acetate (EtOAc) (e.g., 90:10 to 70:30) effectively separates brominated derivatives based on polarity .
- Silica Gel Selection : Use 230–400 mesh silica for high-resolution separation. Pre-run TLC to confirm values.
- Detection : UV-active compounds are tracked at 254 nm, with fractions analyzed via NMR for purity validation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Identify aromatic protons (δ 8.8–8.9 ppm for pyrrolo-pyridine protons) and methoxy groups (δ 3.8–3.9 ppm) .
- NMR : Confirm bromine substitution (C-Br signals at δ 115–120 ppm) and carbonyl/environmental carbons.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (, expected ) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups at the 3- and 6-positions?
- Methodological Answer :
- Catalyst System : Use (2–5 mol%) with as a base in toluene/EtOH (3:1) at 105°C .
- Boronic Acid Equivalents : Employ 1.2 equivalents of aryl boronic acid to drive reaction completion.
- Troubleshooting : If coupling fails, pre-activate the boronic acid via pinacol ester formation or switch to microwave-assisted conditions (e.g., 150°C, 30 min) .
Q. What strategies resolve contradictory NMR data for substituted pyrrolo[3,2-b]pyridines?
- Methodological Answer :
- 2D NMR : Use COSY and HSQC to assign overlapping aromatic signals (e.g., distinguishing pyrrolo-pyridine protons from aryl substituents) .
- Deuteration : Exchangeable protons (e.g., NH) are confirmed via shake tests.
- Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., 5-bromo-3-nitro derivatives) .
Q. How do bromine substituents influence further functionalization of the pyrrolo[3,2-b]pyridine scaffold?
- Methodological Answer :
- Leaving Groups : Bromines at 3/6 positions act as sites for nucleophilic substitution (e.g., SNAr with amines) or cross-coupling (e.g., Sonogashira for alkynes) .
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to the 2- or 5-positions. Computational DFT studies (e.g., Fukui indices) can predict reactivity .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with varying substituents (e.g., replacing Br with Cl, adjusting methoxy to ethoxy) .
- Biological Assays : Test in vitro activity (e.g., kinase inhibition) using dose-response curves (IC determination). Include positive/negative controls (e.g., staurosporine for kinase assays) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft ) with bioactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields for bromination steps?
- Methodological Answer :
- Parameter Screening : Test temperature (0°C vs. reflux), solvent (AcOH vs. DCM), and stoichiometry (1–3 eq. ) to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to detect dibrominated vs. monobrominated byproducts. Adjust reaction time (e.g., shorter for selective mono-bromination) .
- Mechanistic Studies : Probe radical vs. electrophilic pathways using (radical initiator) or (Lewis acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
